molecular formula C6H8N2O2 B024673 5-Ethyluracil CAS No. 4212-49-1

5-Ethyluracil

Cat. No.: B024673
CAS No.: 4212-49-1
M. Wt: 140.14 g/mol
InChI Key: RHIULBJJKFDJPR-UHFFFAOYSA-N
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Description

5-Ethyluracil (CAS: 4212-49-1) is a pyrimidine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. Structurally, it features a pyrimidine ring substituted with an ethyl group at position 5 and carbonyl groups at positions 2 and 4 . It is a white to off-white crystalline powder with a melting point of 249–252°C, sparingly soluble in water but soluble in organic solvents like ethanol and acetone .

This compound is a versatile intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Key applications include:

  • Anticancer therapy: Acts as a modulator of 5-fluorouracil (5-FU), enhancing its antitumor efficacy by prolonging plasma and intratumoral concentrations .
  • Antiviral agents: Derivatives like 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (FEAU) exhibit potent anti-herpes simplex virus (HSV) activity .
  • UV resistance: Replaces thymine in bacterial DNA, reducing ultraviolet (UV) light-induced dimerization and conferring UV resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyluracil typically involves the reaction of urea with ethyl 2-formylbutyrate in the presence of fuming sulfuric acid. The reaction is carried out at temperatures ranging from 8°C to 100°C over a period of 66 hours. The reaction mixture is then cooled, and the solid product is collected by filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and purification techniques helps in obtaining this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted uracil derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Anticancer Applications

5-Ethyluracil is recognized for its potential in cancer therapy, particularly as a nucleoside analogue. Its structural similarity to uracil allows it to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.

Case Study: Antitumor Activity

A study demonstrated that this compound derivatives exhibited significant anti-HSV (Herpes Simplex Virus) activity, suggesting potential applications in treating viral-induced tumors .

Antiviral Properties

The antiviral properties of this compound have been explored extensively. Its derivatives have shown activity against various viruses, including HSV-1 and HSV-2.

In Vitro Studies

  • In vitro assays revealed that this compound derivatives could inhibit viral replication effectively, making them candidates for antiviral drug development .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying nucleic acid metabolism and enzyme interactions.

Applications in Molecular Biology

  • Cell Culture : It is used in cell culture systems to study nucleoside metabolism and the effects of nucleotide analogues on cellular processes .
  • Biocatalysis : The compound has been investigated for its role in enzymatic reactions involving uracil and its derivatives, contributing to our understanding of enzyme mechanisms .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly in developing herbicides or growth regulators due to its biochemical properties.

Research Findings

Studies indicate that modifications of uracil derivatives can lead to compounds with herbicidal activity, suggesting that this compound could be explored further in this context .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnticancerNucleoside analogue disrupting DNA synthesisEnhances efficacy of 5-fluorouracil
AntiviralInhibition of viral replicationActive against HSV-1 and HSV-2
Biochemical ResearchStudy of nucleic acid metabolismUsed in cell culture for metabolic studies
Agricultural ChemistryPotential herbicide or growth regulatorModifications show herbicidal activity

Mechanism of Action

The mechanism of action of 5-ethyluracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and disrupt the structure and function of RNA. This can lead to the inhibition of protein synthesis and cell growth. The molecular targets include various enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Antiviral Activity

5-Ethyluracil derivatives are compared with other 5-substituted uracils for antiviral potency and selectivity (Table 1).

Compound EC₅₀ (HSV-1) EC₅₀ (HSV-2) Selectivity Index (SI) Key Finding(s) Reference
FEAU (this compound) 0.01 μM 0.02 μM >1,000 High selectivity; low cytotoxicity
FIAU (5-Iodouracil) 0.02 μM 0.03 μM >500 Comparable to acyclovir
5-Chloroethyluracil 0.5 μM 0.6 μM 120 Moderate activity
Acyclovir (ACV) 0.03 μM 0.04 μM >300 Clinical standard

Key Insights :

  • FEAU demonstrates superior selectivity (SI >1,000) compared to FIAU and 5-chloroethyluracil, attributed to its β-D-arabinofuranosyl modification .
  • This compound derivatives outperform 5-propyl and 5-benzyl analogs in antiviral potency due to optimal steric and electronic effects .

Key Insights :

  • This compound significantly prolongs 5-FU bioavailability by inhibiting dihydropyrimidine dehydrogenase (DPD), reducing toxic metabolites .
  • In contrast, 5-bromouracil increases UV sensitivity in cells and lacks modulatory effects on 5-FU .

UV Resistance and Photochemical Stability

This compound’s reduced dimerization under UV light is compared with thymine and halogenated uracils (Table 3).

Compound Thymine Replacement (%) UV Survival Rate (vs. Wild-Type) Dimerization Potential Reference
This compound 4.4% 85% ↑ Low
Thymine (Control) 100% 100% High
5-Bromouracil 40% 20% ↓ High

Key Insights :

  • Bacterial cells with this compound show 85% survival post-UV exposure, unlike 5-bromouracil, which increases UV sensitivity due to higher dimerization .
  • The ethyl group sterically hinders cyclobutane pyrimidine dimer (CPD) formation, enhancing photostability .

Physicochemical Properties

Critical properties of this compound and analogs (Table 4):

Compound Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C) pKa
This compound 140.14 Low 249–252 9.21
5-Fluorouracil (5-FU) 130.08 Moderate 282–284 8.02
Thymine 126.11 Low 316–317 9.94
5-Bromouracil 191.00 Low 293–295 8.30

Key Insights :

  • This compound’s higher pKa (9.21) compared to 5-FU (8.02) influences its ionization and bioavailability under physiological conditions .
  • Lower water solubility relative to 5-FU necessitates formulation adjustments for therapeutic use .

Biological Activity

5-Ethyluracil (Et5U) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent literature.

Chemical Structure and Properties

This compound is an analog of uracil where an ethyl group is substituted at the 5-position. This modification alters its interaction with nucleic acids and enzymes, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Studies have shown that this compound exhibits inhibitory effects against various viruses, including those from the herpes family and HIV-1.
  • Antibacterial Activity : It has demonstrated effectiveness against certain strains of Mycobacterium, suggesting potential as a therapeutic agent for bacterial infections.
  • Impact on Nucleic Acid Function : The incorporation of this compound into DNA and RNA affects their stability and function, leading to altered transcriptional activity.
  • Inhibition of Viral Replication : this compound acts by incorporating into viral nucleic acids, disrupting normal replication processes. For instance, it has been shown to inhibit the replication of herpes simplex virus types 1 and 2 through its incorporation into viral DNA .
  • Transcriptional Stimulation : Research indicates that templates containing this compound can enhance transcription yields significantly (up to 200% compared to natural thymine) when used with bacterial RNA polymerase. This suggests that Et5U might play a role as an artificial epigenetic marker .
  • Alteration of DNA Structure : The presence of this compound in DNA can destabilize duplex structures, which may influence binding affinities for proteins involved in DNA replication and repair .

Antiviral Efficacy

A notable study explored the antiviral properties of various uracil derivatives, including this compound. The findings indicated that while some derivatives showed moderate antiviral activity, Et5U specifically inhibited the formation of viral plaques in cytomegalovirus strains with an EC50 value indicating effective concentrations .

Antibacterial Properties

In another investigation, 1-(3-bromo-2,3-dideoxy-2-fluoro-β-d-arabinofuranosyl)-5-ethyluracil was identified as having promising in vitro activity against Mycobacterium tuberculosis and Mycobacterium bovis. This highlights the potential application of Et5U derivatives in treating mycobacterial infections .

Data Summary

Activity Type Pathogen/Target EC50/Activity Level Reference
AntiviralCytomegalovirusEC50 = 76.47 μM
AntiviralHSV Types 1 & 2Moderate inhibition
AntibacterialMycobacterium tuberculosisEffective in vitro
Transcription StimulationBacterial RNA Polymerase200% yield vs. thymine

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess 5-Ethyluracil's role in bacterial UV resistance?

  • Methodological Answer : To evaluate UV resistance, irradiate bacterial cultures (e.g., E. coli) grown in media where thymine is replaced with this compound. Use a controlled UV light source and measure survival rates via colony-forming unit (CFU) counts. Compare results with controls (e.g., thymine or 5-bromouracil-substituted cells). Isotopic labeling (e.g., ³H for this compound) can quantify substitution efficiency and correlate it with resistance levels .

Q. How can researchers quantify thymine replacement by this compound in bacterial DNA?

  • Methodological Answer : Employ isotopic labeling (³H for this compound and ¹⁴C for thymine analogs) during bacterial cultivation. Extract DNA post-treatment and use liquid scintillation counting to measure isotopic incorporation. Calculate replacement percentages by comparing radioactivity ratios to standard curves. Ensure baseline correction for natural thymine content .

Q. What databases and search strategies are effective for systematic literature reviews on this compound?

  • Methodological Answer : Use specialized databases (e.g., Scopus, PubMed) with search equations like TITLE-ABS-KEY ("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM")). Refine results by document type (articles/reviews) and publication year. Exclude non-academic sources (e.g., patents, industry reports) and validate findings against primary literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dimerization efficiencies of this compound compared to thymine or halogenated analogs?

  • Methodological Answer : Perform comparative UV irradiation experiments under standardized conditions (wavelength, intensity, exposure time). Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify photodimer formation. Control variables such as bacterial strain, growth phase, and substitution efficiency. Cross-validate results with computational models (e.g., molecular dynamics simulations) to assess steric/electronic effects of the ethyl group on dimerization .

Q. What advanced techniques validate the structural integration of this compound into nucleic acids?

  • Methodological Answer : Combine X-ray crystallography or nuclear magnetic resonance (NMR) to resolve this compound’s spatial positioning in DNA/RNA. Use enzymatic digestion assays (e.g., DNase I) to compare cleavage patterns between substituted and unmodified DNA. For in vivo validation, employ CRISPR-Cas9 systems to engineer thymine-auxotrophic strains and assess phenotypic stability under thymine deprivation .

Q. How does substitution efficiency of this compound compare to halogenated uracil derivatives (e.g., 5-bromouracil), and what methodological adjustments are required for accurate comparison?

  • Methodological Answer : Co-culture bacterial strains with equimolar concentrations of this compound and halogenated analogs (e.g., 5-bromouracil). Use dual isotopic labeling (³H and ¹⁴C) to track incorporation. Normalize substitution rates to account for differences in uptake kinetics (e.g., membrane permeability) and metabolic interference. Statistical analysis (ANOVA or linear regression) should address variability in replication timing or nucleotide pool sizes .

Q. Methodological Best Practices

  • Handling and Storage : Store this compound in airtight containers at –20°C to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling, referencing safety protocols for pyrimidine analogs (e.g., P321, P405 codes) .
  • Data Presentation : Follow IUPAC guidelines for reporting chemical data. Use tables to compare substitution efficiencies (e.g., 4.4% for this compound vs. 40% for 5-bromouracil) and figures to illustrate UV survival curves. Raw datasets should be archived in supplementary materials .

Properties

IUPAC Name

5-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIULBJJKFDJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194959
Record name 5-Ethyluracil
Source EPA DSSTox
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-49-1
Record name 5-Ethyl-2,4(1H,3H)-pyrimidinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyluracil
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Record name 5-Ethyluracil
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Record name 5-Ethyluracil
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Synthesis routes and methods I

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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